molecular formula C9H11ClN4 B12897002 5-Chloro-N-(propan-2-yl)imidazo[1,2-a]pyrimidin-7-amine CAS No. 89099-81-0

5-Chloro-N-(propan-2-yl)imidazo[1,2-a]pyrimidin-7-amine

Katalognummer: B12897002
CAS-Nummer: 89099-81-0
Molekulargewicht: 210.66 g/mol
InChI-Schlüssel: ZIFNBUIERPHJDZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Chloro-N-isopropylimidazo[1,2-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the chlorine atom and the isopropyl group in the structure of 5-chloro-N-isopropylimidazo[1,2-a]pyrimidin-7-amine contributes to its unique chemical properties and biological activities.

Vorbereitungsmethoden

The synthesis of 5-chloro-N-isopropylimidazo[1,2-a]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 1H-imidazole-4(5)-amine with 1,3-diketones or malondialdehyde derivatives. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions . Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.

Analyse Chemischer Reaktionen

5-Chloro-N-isopropylimidazo[1,2-a]pyrimidin-7-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Vergleich Mit ähnlichen Verbindungen

5-Chloro-N-isopropylimidazo[1,2-a]pyrimidin-7-amine can be compared with other similar compounds such as:

The unique structural features of 5-chloro-N-isopropylimidazo[1,2-a]pyrimidin-7-amine, such as the presence of the chlorine atom and the isopropyl group, contribute to its distinct chemical properties and biological activities, setting it apart from other similar compounds.

Eigenschaften

CAS-Nummer

89099-81-0

Molekularformel

C9H11ClN4

Molekulargewicht

210.66 g/mol

IUPAC-Name

5-chloro-N-propan-2-ylimidazo[1,2-a]pyrimidin-7-amine

InChI

InChI=1S/C9H11ClN4/c1-6(2)12-8-5-7(10)14-4-3-11-9(14)13-8/h3-6H,1-2H3,(H,11,12,13)

InChI-Schlüssel

ZIFNBUIERPHJDZ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)NC1=NC2=NC=CN2C(=C1)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.